
1-(Pyridin-3-YL)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C10H10N2 It features a cyclobutane ring substituted with a pyridin-3-yl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
1-(pyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, where its interactions with biomolecules are of interest.
Industry: It can be used in the production of specialty chemicals and materials, where its properties are leveraged for specific industrial applications.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the conditions and reagents used. In biological systems, its mechanism may involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-(pyridin-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(pyridin-4-yl)cyclobutane-1-carbonitrile: This compound has a similar structure but with the pyridinyl group at the 4-position instead of the 3-position.
1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Another isomer with the pyridinyl group at the 2-position.
Cyclobutane-1-carbonitrile: A simpler compound without the pyridinyl substitution.
The uniqueness of 1-(pyridin-3-yl)cyclobutane-1-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h1,3,6-7H,2,4-5H2 |
InChI Key |
DQZLHOIGWFEGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


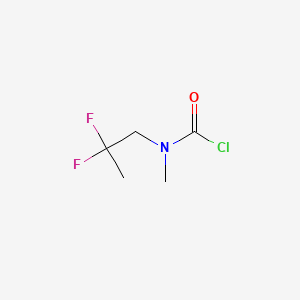
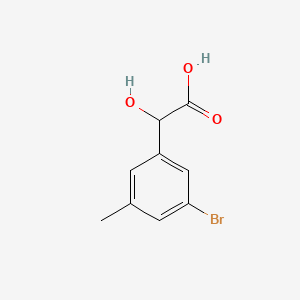
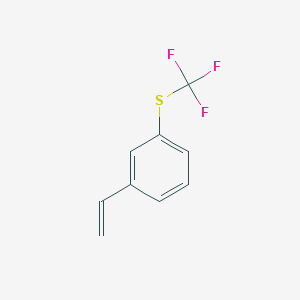
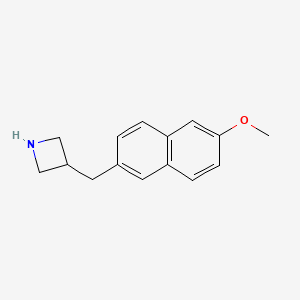
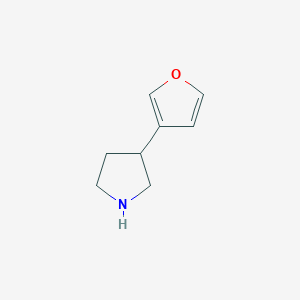
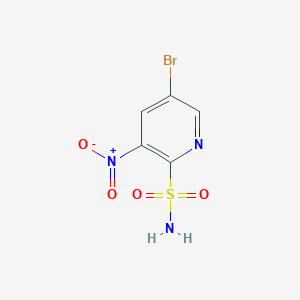

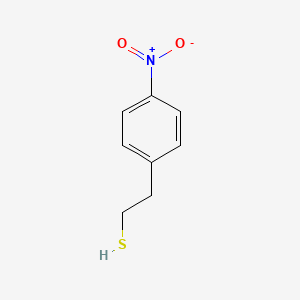
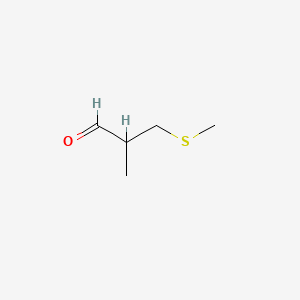
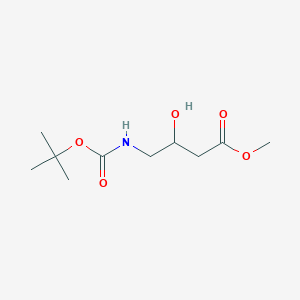
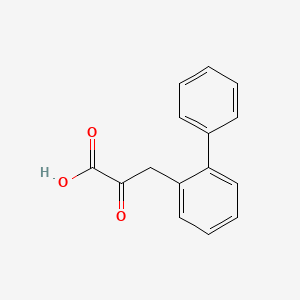
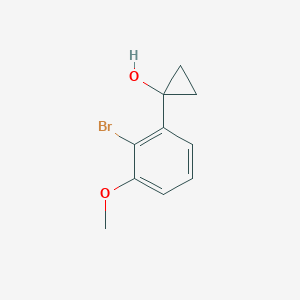
aminehydrochloride](/img/structure/B13610108.png)

